

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-iodoquinoline

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Compound of Interest

Compound Name: 3-Fluoro-4-iodoquinoline

Cat. No.: B1310626

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **3-Fluoro-4-iodoquinoline** (CAS No: 213772-63-5) is not readily available in publicly accessible databases. This guide provides a detailed prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous compounds. The experimental protocols provided are generalized for a solid organic compound of this nature.

Introduction

3-Fluoro-4-iodoquinoline is a halogenated heterocyclic aromatic compound. The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of many pharmaceuticals. The introduction of fluorine and iodine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making this compound and its derivatives of interest in drug discovery and materials science. Precise structural confirmation is paramount, and spectroscopic methods are the primary means to achieve this. This guide outlines the expected spectroscopic signature of **3-Fluoro-4-iodoquinoline**.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **3-Fluoro-4-iodoquinoline**. These predictions are based on the known effects of substituents on the

quinoline ring system.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For **3-Fluoro-4-iodoquinoline**, ^1H , ^{13}C , and ^{19}F NMR spectra would provide unambiguous confirmation of its structure.

^1H NMR Spectroscopy: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.^[1] Specifically, the H-2 proton is expected to be the most downfield signal due to its proximity to the nitrogen.^[1] The fluorine and iodine substituents will further influence the chemical shifts of the protons on the carbocyclic ring through inductive and resonance effects.

^{13}C NMR Spectroscopy: The spectrum will show nine distinct signals corresponding to the nine carbon atoms. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (^1JCF), a characteristic feature in ^{13}C NMR of fluorinated compounds. The carbon bonded to the highly electronegative nitrogen (C-2 and C-8a) will be significantly deshielded (downfield shift). Conversely, the carbon atom bonded to iodine (C-4) is expected to show a significant upfield shift due to the "heavy atom effect".

^{19}F NMR Spectroscopy: A single resonance is expected for the fluorine atom attached to the aromatic ring. Its chemical shift will be characteristic of an aryl fluoride.

Table 1: Predicted ^1H NMR Data for **3-Fluoro-4-iodoquinoline** (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	$J(\text{H2-F3}) \approx 3-5$
H-5	8.0 - 8.2	d	$J(\text{H5-H6}) \approx 8-9$
H-6	7.6 - 7.8	t	$J(\text{H6-H5}) \approx 8-9$, $J(\text{H6-H7}) \approx 7-8$
H-7	7.8 - 8.0	t	$J(\text{H7-H6}) \approx 7-8$, $J(\text{H7-H8}) \approx 8-9$
H-8	7.9 - 8.1	d	$J(\text{H8-H7}) \approx 8-9$

Table 2: Predicted ^{13}C NMR Data for **3-Fluoro-4-iodoquinoline** (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to F)	Predicted Coupling Constant (J, Hz)
C-2	152 - 155	d	$^2\text{J}(\text{C2-F3}) \approx 15\text{-}25$
C-3	158 - 162	d	$^1\text{J}(\text{C3-F3}) \approx 240\text{-}260$
C-4	95 - 105	d	$^2\text{J}(\text{C4-F3}) \approx 5\text{-}15$
C-4a	128 - 131	d	$^3\text{J}(\text{C4a-F3}) \approx 2\text{-}5$
C-5	129 - 132	s	-
C-6	127 - 130	s	-
C-7	130 - 133	s	-
C-8	128 - 131	s	-
C-8a	147 - 150	s	-

Table 3: Predicted ^{19}F NMR Data for **3-Fluoro-4-iodoquinoline** (in CDCl_3)

Fluorine Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
F-3	-110 to -130	d

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for **3-Fluoro-4-iodoquinoline** is expected to be complex in the fingerprint region but will show characteristic peaks for its aromatic system and carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for **3-Fluoro-4-iodoquinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity
3100 - 3000	Aromatic C-H Stretch	Medium to Weak
1600 - 1450	Aromatic C=C and C=N Ring Stretch	Medium to Strong
1360 - 1000	C-F Stretch	Strong
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong
~500	C-I Stretch	Medium to Weak

Note: The C-F stretch is a strong, characteristic band.[2] Aromatic C-H stretching occurs above 3000 cm⁻¹. [3][4]

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For **3-Fluoro-4-iodoquinoline** (Molecular Formula: C₉H₅FIN, Molecular Weight: 273.05 g/mol), electron ionization (EI) would be a suitable technique.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 273. A key feature will be the isotopic pattern. The major fragmentation pathway for quinolines is often the loss of HCN.[5][6] For this molecule, the loss of the iodine atom would also be a very favorable fragmentation pathway.

Table 5: Predicted Mass Spectrometry Data for **3-Fluoro-4-iodoquinoline** (EI-MS)

m/z	Ion Identity	Notes
273	[M] ⁺	Molecular Ion
146	[M - I] ⁺	Loss of iodine radical, likely a prominent peak
129	[M - I - F] ⁺ or [M - I - HCN] ⁺	Ambiguous, requires high-resolution MS
102	[C ₈ H ₆] ⁺	Resulting from the loss of HCN from the [M-I] ⁺ fragment

Experimental Protocols

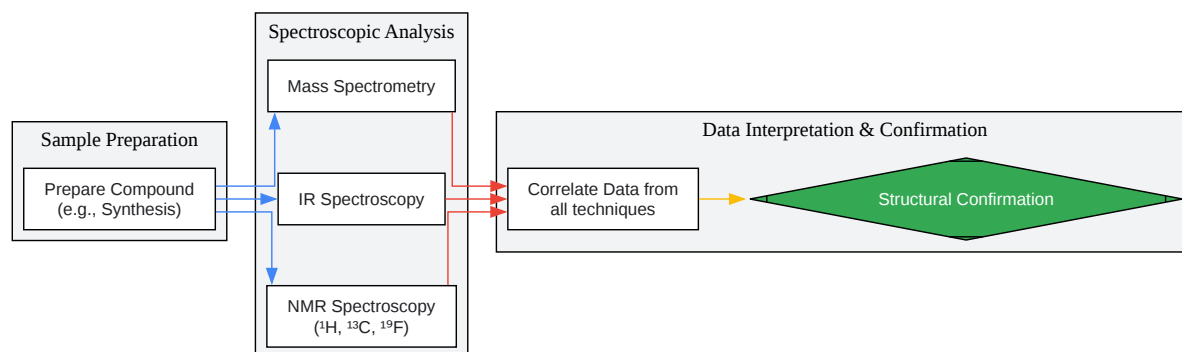
Detailed methodologies for acquiring the spectroscopic data are provided below.

- Sample Preparation: Weigh 5-25 mg of **3-Fluoro-4-iodoquinoline** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a small vial.[\[7\]](#)[\[8\]](#)
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[\[9\]](#)
- Acquisition: Cap the NMR tube and wipe the outside clean. Insert the tube into the spectrometer.
- Parameter Setup:
 - ^1H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a spectral width of ~ 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[\[1\]](#)
 - ^{13}C NMR: Use a standard proton-decoupled single-pulse experiment. Typical parameters include a spectral width of ~ 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128 or more scans depending on concentration.[\[1\]](#)
 - ^{19}F NMR: Acquire with a standard single-pulse experiment, often with proton decoupling. The spectral width should be sufficient to cover the aryl fluoride region (e.g., -100 to -180 ppm).
- Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid **3-Fluoro-4-iodoquinoline** sample.[\[10\]](#)
- Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is obtained.[\[11\]](#)[\[12\]](#) Work quickly to minimize moisture absorption by the hygroscopic KBr.[\[13\]](#)

- Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of ~8-10 tons for several minutes.[\[12\]](#)[\[14\]](#)
- Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum using a pure KBr pellet should be collected.[\[10\]](#)
- Sample Preparation: Place a small amount of the solid sample (microgram quantity) into a capillary tube.
- Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.
- Ionization: The probe is inserted into the high-vacuum source region and gently heated to volatilize the sample. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio to generate the mass spectrum.[\[15\]](#)

Workflow Visualization

The logical flow for the characterization of a novel or synthesized compound like **3-Fluoro-4-iodoquinoline** can be visualized as follows.



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General workflow for spectroscopic characterization.

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